
Aminopterine
Descripción general
Descripción
Aminopterine is a useful research compound. Its molecular formula is C₁₉H₂₀N₈O₅ and its molecular weight is 440.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Aminopterin, a potent antifolate compound, has garnered significant attention for its biological activity, particularly in the fields of oncology and virology. This article explores the multifaceted biological activities of aminopterin, focusing on its anticancer properties, antiviral effects, and its application in clinical settings.
Aminopterin is chemically classified as 4-amino-4-deoxy-pteroylglutamic acid. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By blocking DHFR, aminopterin disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as cancerous tissues.
Anticancer Activity
Aminopterin has been extensively studied for its anticancer properties, particularly in treating acute lymphoblastic leukemia (ALL). A notable study involving 46 patients with refractory ALL demonstrated a significant response rate, particularly in children. The results indicated that 27% of pediatric patients exhibited clinically significant responses to weekly oral aminopterin treatment .
Case Study Summary
Patient Group | Response Rate | Key Findings |
---|---|---|
Children with ALL | 27% | Significant clinical responses noted with minimal mucosal toxicity. |
Adults with ALL | Low response | Peripheral blast counts decreased but did not meet response criteria. |
Acute Myeloid Leukemia (AML) | No significant responses | Indicated limited efficacy in this group. |
Molecular Docking Studies
Recent research has utilized molecular docking techniques to elucidate aminopterin's interactions with various biological targets. A study revealed strong binding affinities of aminopterin to several key receptors involved in cancer and viral infections:
- DNA: -8.2 kcal/mol
- α IIBβ 3 Integrin: -9.0 kcal/mol
- Human DHFR: -9.7 kcal/mol
- SARS-CoV-2 Main Protease (M pro): -6.7 kcal/mol
- SARS-CoV-2/ACE2 Complex: -8.1 kcal/mol
These findings suggest that aminopterin may not only serve as an effective anticancer agent but also possess potential antiviral properties against SARS-CoV-2 .
Antiviral Activity
The antiviral potential of aminopterin has been explored in the context of COVID-19. Molecular docking studies indicated that aminopterin could inhibit SARS-CoV-2 infection through its interaction with viral proteins and host cell receptors. The binding free energy calculations suggest that aminopterin may significantly disrupt viral entry mechanisms, highlighting its versatility as both an anticancer and antiviral agent .
Clinical Applications and Efficacy
Aminopterin's clinical use has been primarily focused on hematological malignancies such as ALL. A phase II trial reported that weekly oral administration resulted in significant activity among children with refractory ALL, demonstrating greater cellular accumulation than methotrexate, another antifolate drug .
Notable Side Effects
Despite its efficacy, aminopterin is associated with several side effects, including:
- Mucositis
- Alopecia
- Hematologic toxicity (e.g., leukopenia)
These side effects necessitate careful monitoring during treatment .
Comparative Analysis with Other Antifolates
Aminopterin is often compared to methotrexate due to its similar mechanism of action but greater potency. A study comparing the pharmacokinetics of both drugs found that aminopterin exhibited superior bioavailability and a more consistent metabolism by leukemic blasts .
Parameter | Aminopterin | Methotrexate |
---|---|---|
Bioavailability | High | Moderate |
Metabolism by blasts | More consistent | Variable |
Response Rate in ALL | 27% | Varies |
Aplicaciones Científicas De Investigación
Cancer Research Applications
-
Acute Lymphoblastic Leukemia (ALL) :
- A Phase II trial demonstrated that weekly oral aminopterin showed significant activity in children with refractory ALL. Out of 22 children treated, 27% had clinically significant responses. The study highlighted aminopterin's superior cellular accumulation compared to methotrexate, suggesting potential for further research as an alternative treatment .
- Breast Cancer :
-
Hybridoma Development :
- Aminopterin is utilized in selection media such as HAT (hypoxanthine-aminopterin-thymidine) medium for developing hybridomas that produce monoclonal antibodies. It effectively forces cells to utilize salvage pathways for nucleotide synthesis, allowing only hybrid cells with specific enzymatic capabilities to survive .
Immunosuppressive Properties
Aminopterin has been employed in immunosuppressive therapies due to its ability to inhibit lymphocyte proliferation. This property has been explored in various conditions where immune modulation is necessary .
Case Studies
-
Case Study 1: Pediatric ALL :
A patient with acute lymphoblastic leukemia exhibited a marked improvement after receiving 1 mg of aminopterin daily. The patient's symptoms improved significantly within days, although some side effects such as mild alopecia were noted after prolonged use . -
Case Study 2: Adult ALL :
In a cohort of adults with ALL, aminopterin administration resulted in decreased peripheral blast counts, although only two patients met the criteria for significant response .
Therapeutic Uses Beyond Oncology
Aminopterin has also been investigated for its potential applications in treating inflammatory conditions and other disorders:
- Bronchopulmonary Dysplasia : Studies indicate that aminopterin may be effective in treating bronchopulmonary dysplasia, particularly in newborns .
- Psoriasis Treatment : During its earlier use, aminopterin was found to dramatically clear lesions in over 4,000 patients with psoriasis .
Data Summary Table
Q & A
Basic Research Questions
Q. What is the biochemical role of aminopterine in cell culture systems, and how does it inform experimental design?
this compound, a folic acid antagonist, inhibits dihydrofolate reductase (DHFR), blocking nucleotide synthesis and selecting for cells with functional salvage pathways (e.g., in HAT medium for hybridoma generation). Researchers must optimize this compound concentration (e.g., 0.008 g/L in HAT supplements ) to balance selective pressure and cell viability. Experimental design should include dose-response curves and viability assays to validate effective concentrations .
Q. How can researchers validate the purity and stability of this compound in experimental preparations?
Characterization methods include HPLC for purity analysis, mass spectrometry for identity confirmation, and stability tests under varying storage conditions (e.g., -15°C for long-term storage ). For novel formulations, provide elemental analysis and spectral data (e.g., NMR, IR) to meet reproducibility standards .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s efficacy across different cell lines or model organisms?
Contradictory data may arise from species-specific DHFR affinity or variability in salvage pathway activation. Researchers should:
- Compare this compound IC50 values across models using standardized assays (e.g., MTT or ATP-based viability tests).
- Analyze transcriptomic/proteomic data to quantify salvage pathway components (e.g., thymidine kinase).
- Use PICOT frameworks to structure hypotheses: Population (cell type), Intervention (this compound dose), Comparison (untreated/alternative inhibitors), Outcome (cell viability), Time (exposure duration) .
Q. How can researchers optimize this compound-based selection protocols to minimize off-target effects in gene-editing studies?
- Co-administration with rescue agents : Use thymidine/hypoxanthine to mitigate cytotoxicity in non-target cells .
- Temporal dosing : Pulse treatments to reduce chronic stress.
- Validation controls : Include DHFR-knockout models to confirm on-target effects.
- Document methodology rigorously, adhering to reporting standards for reagent preparation and cell culture conditions .
Q. Methodological Guidance
Q. What frameworks are suitable for designing this compound-related research questions in translational studies?
Apply the FINER criteria :
- Feasible : Ensure access to validated this compound batches and relevant cell models.
- Interesting : Explore mechanisms of resistance (e.g., DHFR mutations).
- Novel : Investigate this compound’s role in emerging areas like CAR-T cell engineering.
- Ethical : Adhere to biosafety protocols for handling cytotoxic agents.
- Relevant : Align with gaps in cancer therapy or autoimmune disease research .
Q. How should researchers analyze datasets with conflicting results on this compound’s cytotoxicity?
- Triangulate methods : Combine viability assays (e.g., flow cytometry for apoptosis), metabolomics (folate pathway intermediates), and single-cell RNA sequencing.
- Control for batch variability : Include internal replicates and reference standards.
- Use HymenopteraMine-like tools to cross-validate gene expression data across public repositories .
Q. Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound-related experiments to ensure reproducibility?
- Tabulate critical parameters :
Parameter | Example Value | Reference |
---|---|---|
This compound conc. | 0.008 g/L | |
Storage temp. | -15°C | |
Cell viability assay | ATP-based |
- Supplemental files : Include raw data, chromatograms, and step-by-step protocols .
- Adhere to Beilstein Journal guidelines : Limit main text to five key compounds; archive additional data in supplementary materials .
Q. Literature and Data Integration
Q. How can researchers leverage existing databases to contextualize this compound findings?
- Use HymenopteraMine for cross-species gene homology analysis (e.g., DHFR orthologs) .
- Google Scholar alerts : Track citations of seminal papers (e.g., "this compound AND DHFR inhibition") using advanced search operators .
- Systematic reviews : Apply PRISMA frameworks to synthesize preclinical evidence on this compound’s therapeutic window .
Q. Ethical and Compliance Considerations
Q. What protocols are essential for ethical this compound use in human-derived cell lines?
Propiedades
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZGACDUOSZQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858993 | |
Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aminopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-62-6, 1236566-87-2 | |
Record name | aminopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | aminopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.